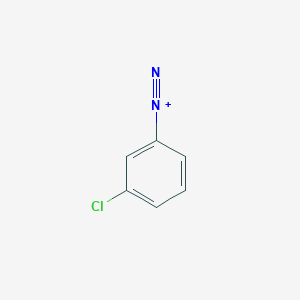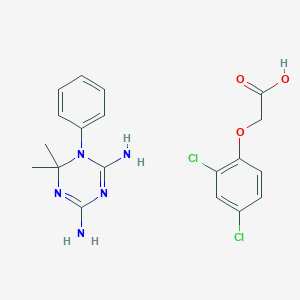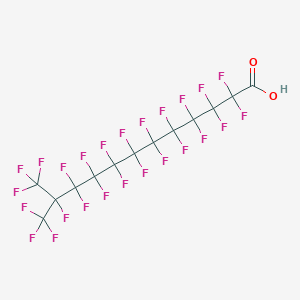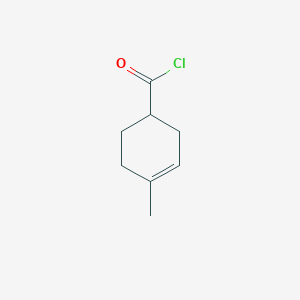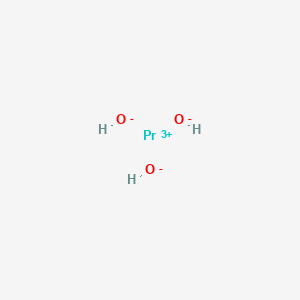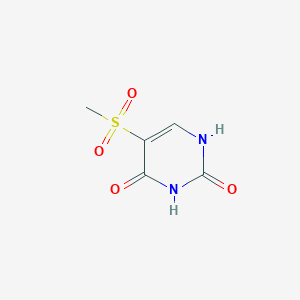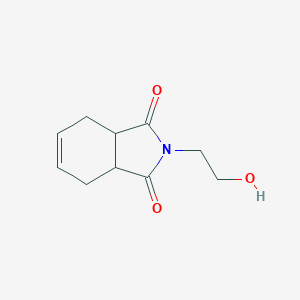
3,5-Hexadien-2-one, 3-methyl-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Hexadien-2-one, 3-methyl-6-phenyl- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied.
Wirkmechanismus
The mechanism of action of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- is not fully understood. However, it has been suggested that this compound may act as an electrophile, reacting with nucleophiles such as thiols and amines. It has also been suggested that this compound may have antioxidant properties, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,5-Hexadien-2-one, 3-methyl-6-phenyl- in lab experiments is its ease of synthesis. This compound can be synthesized using different methods, providing researchers with flexibility in their experimental design. However, one of the limitations of using this compound is its potential toxicity. This compound can react with nucleophiles, which may lead to the formation of toxic byproducts.
Zukünftige Richtungen
There are several future directions for the study of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-. One direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Another direction is the study of this compound's mechanism of action, which may lead to the development of new drugs and materials. Additionally, the study of this compound's toxicity and potential side effects may lead to the development of safer experimental protocols.
Synthesemethoden
The synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- can be achieved using different methods, including the Claisen-Schmidt condensation reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form the α,β-unsaturated ketone. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonate ester to form an α,β-unsaturated ketone.
Wissenschaftliche Forschungsanwendungen
3,5-Hexadien-2-one, 3-methyl-6-phenyl- has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound has been used as a building block in the synthesis of various organic compounds, including natural products and pharmaceuticals. It has also been used as a starting material for the synthesis of new materials, such as polymers and dendrimers.
Eigenschaften
CAS-Nummer |
19520-38-8 |
|---|---|
Produktname |
3,5-Hexadien-2-one, 3-methyl-6-phenyl- |
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-methyl-6-phenylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C13H14O/c1-11(12(2)14)7-6-10-13-8-4-3-5-9-13/h3-10H,1-2H3 |
InChI-Schlüssel |
CGIJXXFGNLODHX-JMQWPVDRSA-N |
Isomerische SMILES |
C/C(=C\C=C\C1=CC=CC=C1)/C(=O)C |
SMILES |
CC(=CC=CC1=CC=CC=C1)C(=O)C |
Kanonische SMILES |
CC(=CC=CC1=CC=CC=C1)C(=O)C |
Andere CAS-Nummern |
19520-38-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





